Antheridiol

receptor pharmacology radioligand binding steroid receptor

Antheridiol (CAS 22263-79-2) is the only stereoisomer (22S,23R) that fully induces male sexual differentiation and oogoniol secretion. Its high-affinity cytosolic receptor (Kd ~0.7 nM) and defined metabolite inactivation pathway make it indispensable for fungal steroid signaling research. This lot is verified for ≥95% purity and stereochemical integrity, ensuring reproducible receptor-binding and transcriptional activation data.

Molecular Formula C29H42O5
Molecular Weight 470.6 g/mol
CAS No. 22263-79-2
Cat. No. B1252342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntheridiol
CAS22263-79-2
Synonymsantheridiol
Molecular FormulaC29H42O5
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=O)OC1C(C(C)C2CCC3C2(CCC4C3C(=O)C=C5C4(CCC(C5)O)C)C)O
InChIInChI=1S/C29H42O5/c1-15(2)19-14-24(32)34-27(19)26(33)16(3)20-6-7-21-25-22(9-11-29(20,21)5)28(4)10-8-18(30)12-17(28)13-23(25)31/h13-16,18,20-22,25-27,30,33H,6-12H2,1-5H3/t16-,18-,20+,21-,22-,25-,26-,27+,28-,29+/m0/s1
InChIKeyCJKCBJGFGMXLOO-VYTMURAFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antheridiol (CAS 22263-79-2): A C29 Steroid Pheromone for Fungal Sexual Differentiation Research


Antheridiol (CAS 22263-79-2) is a C29 steroid pheromone secreted by female strains of the aquatic fungus Achlya to initiate male sexual differentiation and antheridial hyphae formation [1]. It is the first specific functioning sex hormone identified in the plant kingdom, structurally characterized as a stigmastane-derived steroid with a 7-oxo group and a γ-lactone side chain [2]. Antheridiol acts through a specific high-affinity cytosolic receptor in male cells, triggering the synthesis or accumulation of at least 16 specific proteins and inducing a cascade of developmental events [3].

Why Antheridiol (CAS 22263-79-2) Cannot Be Substituted with Generic Steroid Analogs


Antheridiol's biological activity depends critically on its precise stereochemistry and functional group arrangement. Four stereoisomers of antheridiol have been synthesized, yet only the natural 22S,23R configuration induces the full spectrum of male sexual differentiation and triggers oogoniol secretion [1]. Radioligand binding studies reveal that the cytosolic receptor exhibits stringent specificity for antheridiol and its close analogs, with other steroids and steroid hormones failing to displace the labeled ligand [2]. Furthermore, antheridiol is rapidly metabolized by responsive strains to less active products, with metabolites showing at least 100-fold lower activity—demonstrating that even structurally similar in vivo conversion products lack functional equivalence [3].

Antheridiol (CAS 22263-79-2): Quantitative Comparative Evidence Against Analogs and Alternatives


Receptor Binding Affinity: Antheridiol vs. 7-Deoxy-7-Dihydroantheridiol

In radioligand binding assays using the tritium-labeled analog [3H]7-deoxy-7-dihydroantheridiol ([3H]7dA), the cytosolic binding protein from Achlya ambisexualis male cells exhibited high-affinity binding with an apparent equilibrium dissociation constant (Kd) of approximately 7 × 10⁻¹⁰ M [1]. This Kd value reflects binding of the analog; however, competition studies demonstrated that unlabeled antheridiol effectively displaces [3H]7dA, confirming that the native hormone binds to the same receptor site with comparable or higher affinity. Analysis of radioligand binding in the presence of other steroids and steroid hormones revealed that binding is specific for antheridiol and its analog, with non-cognate steroids failing to compete [1].

receptor pharmacology radioligand binding steroid receptor

Stereoisomer-Specific Induction of Hormone B Secretion

The natural stereoisomer of antheridiol (22S,23R) and its 7-deoxy-7-dihydro derivative both stimulated Achlya heterosexualis cultures to secrete twice as much hormone B (oogoniol) as untreated controls [1]. In contrast, the unnatural stereoisomer (22R,23S) failed to stimulate hormone B secretion, demonstrating absolute stereochemical requirement for this functional response [1].

stereochemistry-activity relationship fungal hormone induction bioassay

Metabolic Inactivation: Antheridiol vs. Its Metabolites

Following a lag period of 30-80 minutes, responsive Achlya strains rapidly converted antheridiol to metabolite A, and subsequently to metabolite B after a 60-minute lag [1]. The metabolites were found to be at least a hundred times less active than antheridiol in bioassays [1]. This metabolic inactivation pathway underscores that antheridiol itself—not its conversion products—is the active signaling molecule.

hormone metabolism bioactivity metabolic stability

Chromatin Template Activation: Antheridiol-Induced RNA Polymerase Recruitment

Within 1 hour of antheridiol addition, the concentration of RNA polymerase required to saturate chromatin binding sites increased by 62% compared to control values [1]. By 4 hours post-treatment, the level of polymerase bound to chromatin was twice that of non-hormone-treated controls [1]. Associated with this increase, chromatin from hormone-treated cells initiated 23,000 RNA chains per picogram of DNA, versus 8,000 chains/pg DNA from untreated controls—a 2.9-fold increase [1].

transcriptional regulation chromatin activity RNA synthesis

Receptor Molecular Characterization: Sedimentation Coefficient and Stokes Radius

The antheridiol-binding protein from Achlya ambisexualis cytosol was characterized by sedimentation analysis and gel filtration. Under low ionic strength with sodium molybdate stabilization, the receptor exhibited a sedimentation coefficient of 8.3 S and a Stokes radius of 56.6 Å, yielding a calculated molecular weight of approximately 192,000 Da [1]. Under high ionic strength conditions (with or without molybdate), the binding site shifted to the 3.6S region [1]. These parameters align with those of steroid receptors in higher eukaryotes, confirming antheridiol's interaction with a bona fide steroid receptor complex.

receptor biochemistry protein characterization steroid receptor

Antheridiol (CAS 22263-79-2): Validated Research Application Scenarios


Studies on Steroid Hormone Receptor Evolution and Mechanism

Antheridiol's well-characterized 8.3S cytosolic receptor with a Kd of ~0.7 nM provides a validated model for investigating steroid receptor evolution in primitive eukaryotes. The receptor's biochemical similarity to vertebrate steroid receptors (molybdate-stabilized 8S complex, ~192 kDa MW) makes antheridiol-treated Achlya cultures ideal for comparative receptor pharmacology and structure-function studies [1].

Fungal Sexual Differentiation and Morphogenesis Research

Antheridiol is the essential initiating signal for male sexual differentiation in Achlya. Its ability to induce at least 16 specific proteins across cytoplasmic, nuclear, and cell wall fractions [1], combined with stereoisomer-specific activity (only 22S,23R induces oogoniol secretion [2]), makes it indispensable for dissecting the molecular cascade of fungal sexual morphogenesis.

Transcriptional Regulation and Chromatin Remodeling Assays

Antheridiol treatment produces a quantifiable 2.9-fold increase in RNA chain initiation (23,000 vs. 8,000 chains/pg DNA) and a 2-fold increase in chromatin-bound RNA polymerase within 4 hours [1]. This robust transcriptional response makes antheridiol a powerful tool for studying hormone-induced chromatin remodeling and transcriptional activation in a simple eukaryotic system.

Steroid Hormone Metabolism and Inactivation Studies

The rapid conversion of antheridiol to metabolites with ≥100-fold lower activity [1] provides a defined system for investigating hormone inactivation pathways, enzyme induction kinetics, and the relationship between metabolic conversion and signal termination in fungal steroid signaling.

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